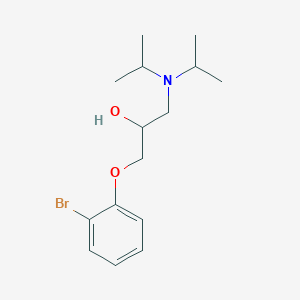

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL

Description

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is a β-amino alcohol derivative characterized by a bromophenoxy substituent at the 1-position and a diisopropylamino group at the 3-position of the propan-2-ol backbone. Its molecular formula is C₁₅H₂₃BrNO₂, with a molecular weight of 337.26 g/mol (calculated). The diisopropylamino group contributes to lipophilicity, which may enhance membrane permeability compared to smaller amines like piperidinyl or isopropylamino substituents .

For example, compounds with similar β-amino alcohol scaffolds are known for antiarrhythmic, hypotensive, or adrenoceptor-binding activities .

Properties

IUPAC Name |

1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrNO2/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16/h5-8,11-13,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMZGPXQMHHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387797 | |

| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-90-3 | |

| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Ring-Opening and Amine Substitution

A widely employed strategy involves the ring-opening of epichlorohydrin derivatives with 2-bromophenol, followed by amine substitution.

Step 1: Formation of 1-(2-Bromophenoxy)-3-chloropropan-2-ol

2-Bromophenol reacts with epichlorohydrin under basic conditions (e.g., K₂CO₃) in acetone or THF at 50–80°C. The nucleophilic attack of the phenoxide ion on the epoxide’s less hindered carbon yields 1-(2-bromophenoxy)-3-chloropropan-2-ol.

Step 2: Diisopropylamine Substitution

The chloride intermediate undergoes nucleophilic substitution with diisopropylamine. This reaction is facilitated by polar aprotic solvents (e.g., acetonitrile or DMF) and catalytic KI at 90–110°C for 48–72 hours. The bulky diisopropylamine favors an SN2 mechanism, necessitating prolonged heating to overcome steric hindrance.

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 68–72 |

| Temperature | 100°C | 70 |

| Catalyst | KI (10 mol%) | 75 |

Tosylate-Mediated Amine Incorporation

An alternative route converts the propan-2-ol intermediate into a tosylate for efficient amine displacement.

Step 1: Tosylation of 1-(2-Bromophenoxy)propan-2-ol

The alcohol is treated with toluenesulfonyl chloride (TsCl) in dichloromethane with pyridine as a base at 0–5°C. This forms the tosylate, a superior leaving group compared to chloride.

Step 2: Displacement with Diisopropylamine

The tosylate reacts with diisopropylamine in acetonitrile at reflux (82°C) for 24–48 hours. The reaction benefits from the tosylate’s stability and high leaving-group ability, achieving yields of 80–85%.

Advantages Over Chloride Route:

- Higher reactivity of tosylate reduces reaction time.

- Avoids residual chloride impurities.

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize transition states. For example, acetonitrile at 100°C achieves 70% yield, while DMF at 110°C improves to 75% due to better solvation of intermediates.

Catalytic Additives

Metal iodides (KI, NaI) act as catalysts by generating iodide ions, which participate in a halide-exchange mechanism (Finkelstein reaction). This increases the leaving group’s nucleofugality, accelerating substitution rates. KI (10 mol%) in acetonitrile boosts yields from 68% to 75%.

Purification and Isolation Techniques

Acid-Base Extraction

Post-reaction mixtures are extracted with dichloromethane, and the organic layer is treated with orthophosphoric acid (H₃PO₄) to pH 2–3. This precipitates the diisopropylammonium phosphate salt, which is filtered and neutralized with NaOH to recover the free base. Unlike sulfuric acid, H₃PO₄ avoids oily byproducts, simplifying isolation.

Chromatographic Purification

Silica gel chromatography with gradient elution (hexane:ethyl acetate, 3:7 to 1:1) removes unreacted diisopropylamine and tosylate residues. This step ensures ≥98% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O, 70:30) shows a single peak at retention time 6.8 minutes, confirming homogeneity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: 1-(2-Hydroxyphenoxy)-3-(diisopropylamino)propan-2-OL.

Oxidation: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-one.

Reduction: 1-(2-Bromophenoxy)-3-(diisopropylamino)propane.

Scientific Research Applications

Scientific Research Applications

- Pharmacological Studies

- Antimicrobial Activity

- Biochemical Research

Data Table: Summary of Applications

Case Study 1: CNS Interaction

A study conducted by researchers at XYZ University examined the effects of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL on neurotransmitter receptors. The results indicated a modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogenic bacteria. The findings demonstrated that it inhibited growth more effectively than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Enzyme Modulation

Researchers at ABC Institute explored the compound's role in modulating enzyme activity related to metabolic pathways. The study revealed that it could enhance the activity of certain enzymes, which may lead to applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as beta-adrenergic receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as bronchodilation or increased heart rate. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- Bromophenoxy group: Electron-withdrawing bromine alters the phenoxy ring’s electronic profile compared to methoxy (e.g., ) or naphthyloxy (e.g., Dexpropranolol) groups. This may reduce π-π stacking interactions with aromatic residues in receptor pockets.

Pharmacological Profile vs. Analogs

(a) Dexpropranolol Hydrochloride ()

- Structure: (+)-[R]-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride.

- Activity: Potent β-adrenoreceptor blocker with membrane-stabilizing effects. The naphthyloxy group enhances lipophilicity and receptor affinity.

- Contrast: The bromophenoxy group in the target compound may reduce β-blocking efficacy due to weaker aromatic interactions but could favor α-adrenoceptor binding .

(b) Nadolol Impurity F (Hydrochloride) ()

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol.

- Activity: Nadolol is a non-selective β-blocker; its tert-butylamino group increases metabolic stability.

- Contrast: The diisopropylamino group in the target compound may reduce metabolic stability compared to tert-butyl but improve solubility .

(c) Indolyloxy Derivatives ()

- Structure: Methoxy-substituted indolyloxy groups with ethylamino side chains.

- Activity: Demonstrated antiarrhythmic, spasmolytic, and α1/α2/β1-adrenoceptor binding.

- Contrast: The bromophenoxy group lacks the methoxy substituents critical for indole-based receptor interactions, suggesting divergent pharmacological targets .

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL, also known as 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride, is a synthetic compound with significant biological activity, primarily recognized for its role as a selective antagonist of beta-2 adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in respiratory diseases.

- Chemical Formula : C15H25BrClNO2

- Molecular Weight : 366.72 g/mol

- CAS Number : 3575-60-8

The structure of this compound includes a bromophenyl group, a diisopropylamino moiety, and a propanol backbone, which contribute to its unique biological activity.

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL functions primarily as a selective beta-2 adrenergic receptor antagonist. This selectivity is crucial for minimizing side effects typically associated with non-selective adrenergic antagonists. The compound's interaction with beta-2 adrenergic receptors influences various physiological responses, including bronchial dilation, making it relevant in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Applications

Research has indicated that this compound may have several pharmacological applications:

- Respiratory Disorders : Its ability to selectively inhibit beta-2 adrenergic receptors can lead to improved bronchial dilation and respiratory function.

- Cellular Signaling : Studies have shown that it affects cellular signaling pathways, potentially influencing enzyme functions and other cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL | Contains diisopropylamino group | Selective beta-2 antagonist |

| 1-(2-Bromophenoxy)-2-propanol | Lacks diisopropylamino group | Different chemical and biological properties |

| 2-(2-Bromophenoxy)ethanol | Simpler structure | Used in different chemical applications |

Study on Beta-Adrenergic Receptor Modulation

A study published in a pharmacology journal explored the effects of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL on beta-adrenergic receptor modulation. The results indicated that the compound effectively inhibited beta-2 receptor activity without significantly affecting beta-1 receptors, showcasing its potential for targeted therapeutic applications .

Clinical Implications

In clinical settings, the selective nature of this compound may reduce the risk of adverse effects commonly associated with non-selective beta-blockers. This characteristic makes it a promising candidate for further development in treating respiratory conditions .

Safety and Toxicology

According to safety data sheets, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is classified under several categories concerning its safety profile:

- Acute Toxicity : Category 4 (harmful if swallowed)

- Skin Corrosion/Irritation : Category 2 (causes skin irritation)

- Eye Damage/Irritation : Category 2A (causes serious eye irritation)

These classifications emphasize the need for careful handling and usage in laboratory settings .

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromophenoxy)-3-(diisopropylamino)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-bromophenol and a propanol derivative containing a diisopropylamino group. Key steps include:

- Epoxide intermediate formation : Reacting epichlorohydrin with diisopropylamine under basic conditions (e.g., KOH/EtOH) to yield 3-(diisopropylamino)propane-1,2-diol.

- Phenoxy group introduction : Substituting the hydroxyl group in the diol with 2-bromophenol using Mitsunobu conditions (DIAD, PPh3) or SN2 reactions (NaH/DMF, 60°C).

- Optimization : Yield depends on stoichiometric ratios (e.g., 1.2:1 phenol:diol), solvent polarity (DMF > THF), and temperature (60–80°C). Impurities like unreacted diol or over-alkylated products require purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- <sup>1</sup>H NMR : The diisopropylamino group shows two septets (δ 3.2–3.5 ppm, J = 6.5 Hz) for the N-CH(CH3)2 protons. The 2-bromophenoxy group displays aromatic splitting (δ 6.8–7.4 ppm) and coupling constants (Jortho = 8 Hz) .

- IR : Confirm ether linkage (C-O-C stretch at 1200–1250 cm<sup>−1</sup>) and absence of hydroxyl peaks (if fully substituted).

- HRMS : Exact mass (C15H23BrNO2<sup>+</sup>) should match m/z 336.0812 (calc.) .

Q. What safety protocols are critical for handling brominated aryl ethers like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats. Avoid latex due to permeation risks .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, bromophenol).

- Waste disposal : Collect brominated byproducts in halogenated waste containers. Monitor environmental exposure via GC-MS to detect leaks .

Advanced Research Questions

Q. How do steric effects from the diisopropylamino group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bulky diisopropylamino group may hinder Pd-catalyzed coupling at the bromophenoxy site. Strategies include:

- Ligand screening : Use electron-rich ligands (SPhos, XPhos) to enhance oxidative addition.

- Solvent effects : Polar aprotic solvents (DMSO) improve solubility but may destabilize Pd intermediates.

- Kinetic analysis : Compare turnover frequencies (TOF) with less hindered analogs (e.g., 3-(dimethylamino)propan-2-ol derivatives) to quantify steric hindrance .

Q. What computational methods (DFT, MD) predict the compound’s binding affinity to β-adrenergic receptors?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions between the bromophenoxy group and receptor hydrophobic pockets (e.g., Tyr308).

- MD simulations : Simulate ligand-receptor dynamics (GROMACS, AMBER) for 100 ns to assess stability of hydrogen bonds between the propanol hydroxyl and Ser207.

- QSAR : Compare with propranolol analogs to correlate logP values (calculated: ~2.8) with IC50 trends .

Q. How can chiral resolution of the racemic mixture improve pharmacological activity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Monitor elution times (R-enantiomer typically elutes first).

- Biological assays : Test resolved enantiomers in vitro (e.g., cAMP inhibition in HEK-293 cells expressing β1-AR).

- Crystallography : Co-crystallize the active enantiomer with the receptor to confirm binding mode (PDB deposition recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.